molecular formula C20H21NO4S3 B2446338 4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 896343-61-6

4-methyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2446338
CAS No.: 896343-61-6
M. Wt: 435.57
InChI Key: GUNPEAVHPZBTRZ-UHFFFAOYSA-N
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Description

“4-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H15NO2S2 and a molecular weight of 281.39 . It is also known by the synonym "Benzenesulfonamide, 4-methyl-N-[2-(2-thienyl)ethyl]-" .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment

    • A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit useful properties as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Anticancer Activity

    • Karakuş et al. (2018) conducted a study on a series of benzenesulfonamide derivatives, including 4-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide, for their anticancer activity. The study demonstrated significant anticancer effects against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
  • Antiviral and Anti-Inflammatory Activities

    • Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives and evaluated them for various activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV effects. These compounds showed promise in the development of new therapeutic agents (Küçükgüzel et al., 2013).
  • Inhibitory Effects on Kynurenine 3-Hydroxylase

    • Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative disorders. Their study revealed significant inhibitory effects, which may be relevant for treating diseases involving neuronal injury (Röver et al., 1997).
  • Applications in Nonlinear Optics

    • Kucharski, Janik, and Kaatz (1999) explored the first hyperpolarizability of benzenesulfonamide derivatives, relevant for nonlinear optical applications. Their findings indicate potential uses in the field of optoelectronics (Kucharski, Janik, & Kaatz, 1999).
  • Carbonic Anhydrase Inhibition

    • Casini et al. (2002) synthesized new sulfonamides incorporating a benzenesulfonamide scaffold. These compounds showed strong inhibitory activity against carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma (Casini et al., 2002).
  • UV Protection and Antimicrobial Properties for Textiles

    • Mohamed, Abdel-Wahab, and Fahmy (2020) designed benzenesulfonamide derivatives for use as azo dyes in textiles. These compounds imparted UV protection and antimicrobial properties to cotton fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
  • Antibacterial Agents

    • Abbasi et al. (2015) investigated synthetic N-alkyl/aralkyl benzenesulfonamides for their antibacterial properties. These compounds exhibited potent activity against various bacterial strains, suggesting their utility in addressing bacterial infections (Abbasi et al., 2015).

Properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S3/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNPEAVHPZBTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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